molecular formula C7H13NO2 B2476058 5-Hydroxy-6,6-dimethylpiperidin-2-one CAS No. 1803605-14-2

5-Hydroxy-6,6-dimethylpiperidin-2-one

Cat. No.: B2476058
CAS No.: 1803605-14-2
M. Wt: 143.186
InChI Key: YGXOIEQPESTLDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6,6-dimethylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often include the removal of metalation groups, dehydroxylation, and pyridine reduction in a single step .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6,6-dimethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium or rhodium catalysts is commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

5-Hydroxy-6,6-dimethylpiperidin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-1-methylpiperidin-2-one: Similar in structure but with a methyl group at the 1-position.

    6,6-Dimethylpiperidin-2-one: Lacks the hydroxy group at the 5-position.

    5-Hydroxy-2-piperidone: Similar but without the dimethyl groups at the 6-position.

Uniqueness

5-Hydroxy-6,6-dimethylpiperidin-2-one is unique due to the presence of both hydroxy and dimethyl groups, which confer distinct chemical and biological properties.

Biological Activity

5-Hydroxy-6,6-dimethylpiperidin-2-one (HDMP) is a piperidine derivative that has garnered attention in recent years due to its diverse biological activities, including potential applications in cancer therapy, neuroprotection, and as an antioxidant. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₃NO₂
  • Molecular Weight : 143.18 g/mol
  • Structure : The compound features a hydroxyl group at the 5-position and two methyl groups at the 6-position of the piperidine ring, which contribute to its unique chemical reactivity and biological properties .

Anticancer Properties

Research has indicated that HDMP exhibits significant anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, a study showed that HDMP enhanced cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .

Mechanism of Action :

  • HDMP is believed to modulate signaling pathways related to cell survival and proliferation.
  • It may interact with specific molecular targets involved in cancer progression, potentially disrupting tumor growth.

Neuroprotective Effects

HDMP has also been investigated for its neuroprotective properties. Its ability to scavenge free radicals suggests a role in reducing oxidative stress, which is implicated in neurodegenerative diseases. The compound's antioxidant activity may protect neuronal cells from damage caused by reactive oxygen species (ROS) .

Research Findings :

  • Studies have shown that HDMP can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby enhancing cholinergic neurotransmission .
  • The compound's antioxidant properties are attributed to its capacity to donate electrons and neutralize free radicals, contributing to its neuroprotective effects.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
5-Hydroxy-1-methylpiperidin-2-oneMethyl group at the 1-positionAntioxidant and anticancer properties
6,6-Dimethylpiperidin-2-oneLacks hydroxy groupLimited biological activity
5-Hydroxy-2-piperidoneSimilar but without dimethyl groupsLower efficacy compared to HDMP

HDMP stands out among similar compounds due to its dual functional groups (hydroxy and dimethyl), which enhance its biological activity compared to other piperidine derivatives.

Case Studies and Clinical Implications

Recent studies have highlighted the potential of HDMP as a therapeutic agent. For example:

  • Cancer Therapy : A study demonstrated that HDMP could effectively inhibit tumor growth in ER-positive breast cancer models by modulating estrogen receptor activity without exhibiting estrogenic effects itself .
  • Neurodegenerative Disorders : Research into HDMP's role as an AChE inhibitor indicates its potential use in treating Alzheimer's disease, particularly in enhancing cognitive function through improved neurotransmission .

Properties

IUPAC Name

5-hydroxy-6,6-dimethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)5(9)3-4-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXOIEQPESTLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC(=O)N1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803605-14-2
Record name 5-hydroxy-6,6-dimethylpiperidin-2-one
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